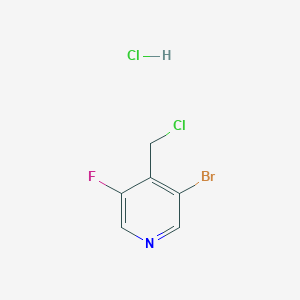

3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride

Vue d'ensemble

Description

The compound "3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride" is not directly mentioned in the provided papers, but it is closely related to the compounds studied within them. The papers focus on the chemical properties and reactions of halogenated pyridines, which are compounds similar to the one , containing various halogen atoms such as bromine, chlorine, and fluorine on a pyridine ring .

Synthesis Analysis

The synthesis of halogenated pyridines can be complex due to the presence of multiple reactive sites. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine is achieved using catalytic amination conditions, which preferentially substitute the bromide group . Similarly, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine involves halogen dance reactions, which are useful for introducing various substituents onto the pyridine ring . These methods could potentially be adapted for the synthesis of "3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is influenced by the electronegativity and size of the halogen atoms attached to the pyridine ring. Density functional theory (DFT) calculations have been used to study the effects of different halogens on the vibrational frequencies of cytosines, which can be extrapolated to understand the structural properties of halogenated pyridines . Additionally, solvent effects on the molecular structure of halogenated pyridines have been investigated using DFT, which shows that solvent polarity can slightly influence molecular parameters .

Chemical Reactions Analysis

Halogenated pyridines undergo various chemical reactions, including regioselective amidomethylation , which involves the introduction of an amidomethyl group onto the pyridine ring. The reactivity of different positions on the pyridine ring can be manipulated by changing reaction conditions, such as temperature or the presence of a catalyst . These reactions are crucial for further functionalization of the pyridine ring and could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are determined by their molecular structure and the nature of the substituents. For example, the introduction of halogen atoms can significantly affect the vibrational spectra of the compounds . The solvent effects on the vibrational frequencies and chemical reactivities of halogenated pyridines have been thoroughly studied, indicating that these properties are sensitive to the solvent environment . These findings are essential for understanding the behavior of "3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride" in different contexts.

Applications De Recherche Scientifique

Synthesis and Tumor Uptake Studies

A synthesis involving 5-bromo- and 5-iodo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracil, including their radiolabeled analogues, has been developed. These compounds, after being injected into mice with Lewis lung tumors, showed a rapid excretion and minimal tumor uptake. This research indicates the potential of such compounds, including those related to 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride, in tumor imaging or targeted therapy due to their in vivo stability and interactions at the cellular level (Mercer et al., 1989).

Metabolic Pathways and Excretion Studies

The in vivo metabolism of psychoactive phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), was studied in rats, revealing complex metabolic pathways leading to various metabolites. This research provides insights into the metabolic fate of halogenated compounds, which could be relevant for understanding the biotransformation and detoxification pathways of 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride and similar compounds (Kanamori et al., 2002).

Comparative Pharmacokinetics

Studies comparing the pharmacokinetic properties and serotonergic effects of various halogenated amphetamines provide a framework for understanding the impact of different halogen substitutions on drug behavior. This knowledge can be applied to predict the biological activity and potential therapeutic applications of 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride, based on its halogenation pattern (Fuller et al., 1975).

Metallation and Chemical Reactivity

Research on the metallation of π-deficient heteroaromatic compounds, including fluoropyridines, highlights the regioselectivity and chemical reactivity of such compounds. This information is crucial for the design and synthesis of novel compounds based on the chemical framework of 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride for various scientific and industrial applications (Marsais & Quéguiner, 1983).

Antitumor Activity and DNA Incorporation

The synthesis and validation of bromofluorodeoxyuridine, a compound structurally related to 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride, demonstrate its potential as a proliferation marker. This compound's ability to be incorporated into DNA and its effects on tumor proliferation and treatment assessment could guide the development of 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride-based drugs for cancer therapy (Lu et al., 2000).

Mécanisme D'action

Target of Action

Similar compounds are often used in the synthesis of more complex molecules, suggesting that its targets could be diverse depending on the final compound it is used to create .

Mode of Action

The mode of action of 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride is likely related to its reactivity as a halogenated pyridine derivative. The bromine, chlorine, and fluorine atoms attached to the pyridine ring make it a versatile reagent in organic synthesis . These halogens can participate in various types of reactions, including nucleophilic substitution and cross-coupling reactions .

Biochemical Pathways

The specific biochemical pathways affected by 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride would depend on the final compound it is used to synthesize. For instance, if it’s used in the synthesis of a drug targeting a specific enzyme, it could affect the biochemical pathway that the enzyme is involved in .

Result of Action

The molecular and cellular effects of 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride would be determined by the final compound it is used to synthesize and the biological targets of that compound .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals could influence the reactivity of 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride and thus its efficacy and stability .

Safety and Hazards

The compound is classified as dangerous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Orientations Futures

Understanding cycloalkanes and their properties are crucial as many of the biological processes that occur in most living things have cycloalkane-like structures . Therefore, the study and application of such compounds, including 3-Bromo-4-(chloromethyl)-5-fluoropyridine hydrochloride, have significant potential for future research and development .

Propriétés

IUPAC Name |

3-bromo-4-(chloromethyl)-5-fluoropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN.ClH/c7-5-2-10-3-6(9)4(5)1-8;/h2-3H,1H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMQBMGSEQNSHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CCl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrCl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2089381-51-9 | |

| Record name | Pyridine, 3-bromo-4-(chloromethyl)-5-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089381-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

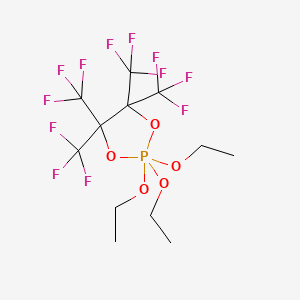

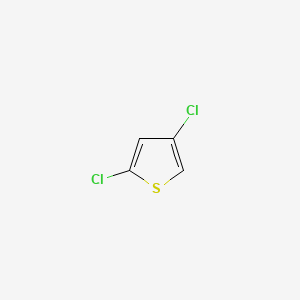

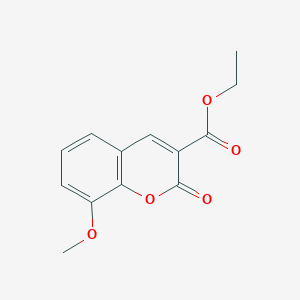

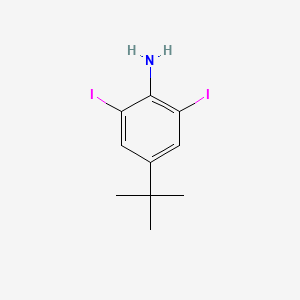

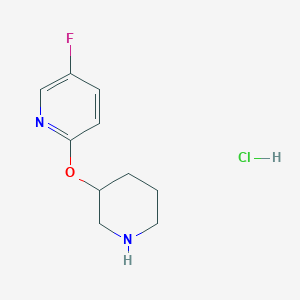

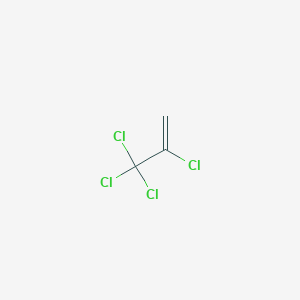

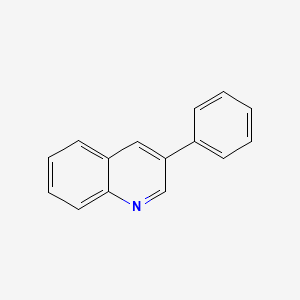

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-dimethylaminomethylideneamino]pyridine-4-carboxamide](/img/structure/B3031155.png)